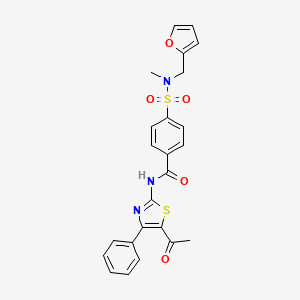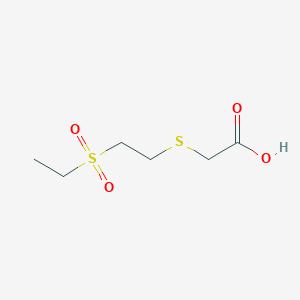![molecular formula C13H7BrN4 B2588472 7-(4-ブロモフェニル)ピラゾロ[1,5-a]ピリミジン-3-カルボニトリル CAS No. 320417-25-2](/img/structure/B2588472.png)
7-(4-ブロモフェニル)ピラゾロ[1,5-a]ピリミジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
作用機序
Mode of Action
Similar compounds have been found to inhibit certain pathways, such as the egfr pathway .
Biochemical Pathways
Similar compounds have been found to regulate important pathways such as cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to have significant inhibitory activity .
Action Environment
Similar compounds have been found to exhibit excellent thermal stability .
生化学分析
Biochemical Properties
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates. This inhibition can alter signaling pathways within cells, affecting cellular responses and functions . Additionally, 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division, differentiation, and survival . By modulating these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting potential anticancer properties . Furthermore, it affects gene expression by binding to transcription factors and altering their activity, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby blocking signal transduction pathways . Additionally, the compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting processes such as replication and transcription .
Temporal Effects in Laboratory Settings
The temporal effects of 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. It has been found to be relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
準備方法
The synthesis of 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with 5-amino-3-anilino-1H-pyrazole-4-carbonitrile under specific conditions . The reaction proceeds through the formation of an intermediate aza-Michael adduct, followed by cyclo-condensation to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
化学反応の分析
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound .
類似化合物との比較
Similar compounds to 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring.
特性
IUPAC Name |
7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGPZPAFJWOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2588389.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)
![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2588392.png)
![Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate](/img/structure/B2588395.png)
![N-[(3-methoxyphenyl)methoxy]thian-4-imine](/img/structure/B2588396.png)
![4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2588398.png)

![8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588404.png)
![5-Bromo-2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2588405.png)
![Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2588406.png)




